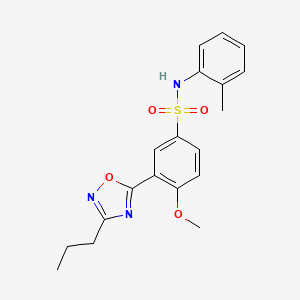
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'POPOP' and is used as a fluorescent dye in various biochemical and physiological experiments. The purpose of
作用机制
POPOP acts as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of POPOP are dependent on the polarity of the solvent, pH, and temperature. POPOP is a non-specific dye and can bind to a variety of molecules, including proteins, DNA, and lipids.
Biochemical and Physiological Effects:
POPOP has no known biochemical or physiological effects on cells or tissues. This compound is non-toxic and does not interfere with cellular processes. However, the use of POPOP in experiments can alter the behavior of cells and tissues due to the presence of the dye.
实验室实验的优点和局限性
The main advantage of using POPOP in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of molecules and can label specific cells and tissues. POPOP is also easy to use and can be incorporated into a variety of experimental protocols. However, the main limitation of using POPOP is its non-specific binding to molecules, which can lead to false-positive results. In addition, the fluorescence of POPOP can be affected by environmental factors, such as pH and temperature.
未来方向
There are several future directions for the use of POPOP in scientific research. One potential application is the development of new fluorescent dyes with improved specificity and sensitivity. Another direction is the use of POPOP in live-cell imaging and in vivo experiments. The development of new techniques for the synthesis of POPOP and other fluorescent dyes is also an area of future research. Finally, the use of POPOP in drug discovery and development is an emerging area of research.
合成方法
POPOP can be synthesized through a two-step process. The first step involves the synthesis of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. This is achieved by reacting propylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with thionyl chloride to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride. In the second step, 4-methoxy-N-(o-tolyl)benzenesulfonamide is reacted with the carbonyl chloride to form POPOP.
科学研究应用
POPOP has been extensively used in scientific research as a fluorescent dye. This compound is commonly used in flow cytometry, confocal microscopy, and fluorescence microscopy to label cells and tissues. POPOP is also used in DNA sequencing and gel electrophoresis to visualize DNA fragments. In addition, POPOP has been used to study the binding of ligands to proteins and to monitor enzyme activity.
属性
IUPAC Name |
4-methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-7-18-20-19(26-21-18)15-12-14(10-11-17(15)25-3)27(23,24)22-16-9-6-5-8-13(16)2/h5-6,8-12,22H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYZOJANAYNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


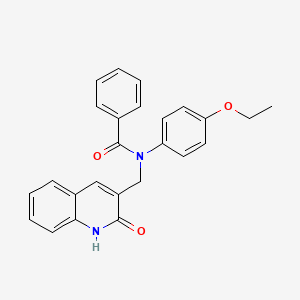
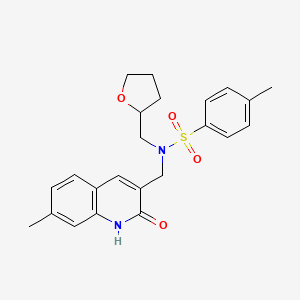
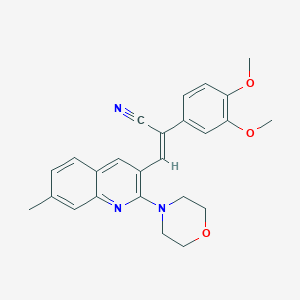
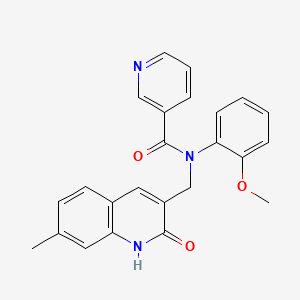

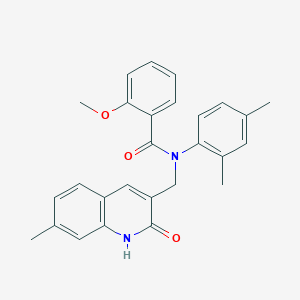
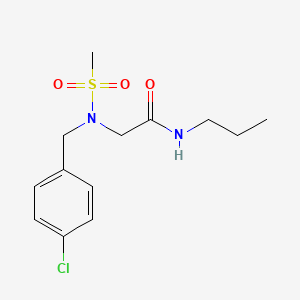
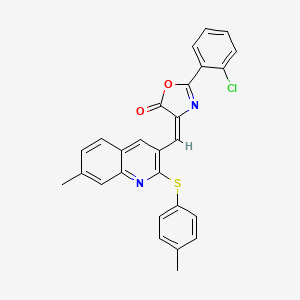
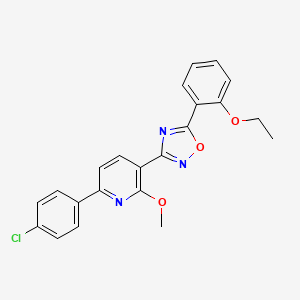
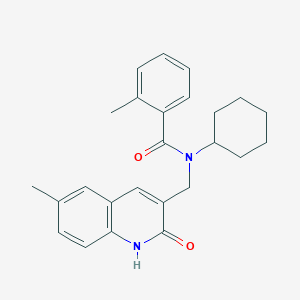
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)